molecular formula C7H6FN3 B1446524 6-Fluoro-1-methyl-1,2,3-benzotriazole CAS No. 1445322-54-2

6-Fluoro-1-methyl-1,2,3-benzotriazole

Cat. No.: B1446524
CAS No.: 1445322-54-2
M. Wt: 151.14 g/mol
InChI Key: GHQJAHHLXXZHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-1,2,3-benzotriazole (CAS: 1445322-54-2) is a fluorinated benzotriazole derivative with a methyl substituent at the 1-position and a fluorine atom at the 6-position of the fused benzene ring. The molecular formula is inferred as C₇H₆FN₃, with a molecular weight of approximately 151.15 g/mol. Benzotriazoles are heterocyclic compounds featuring a benzene ring fused to a 1,2,3-triazole ring, which contributes to their stability and diverse reactivity. The fluorine atom enhances electronegativity and lipophilicity, while the methyl group influences steric effects and solubility . This compound is primarily utilized in research settings, though specific biological or industrial applications remain undocumented in the provided sources.

Properties

IUPAC Name

6-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQJAHHLXXZHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291209
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445322-54-2
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445322-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Benzotriazole Core

  • Starting Material: Substituted halobenzenes such as 3-chloro-5-fluoro-4-(3,4-dinitrophenoxy)benzotrifluoride.
  • Hydrogenation: Catalytic hydrogenation using 5% Pd/C in ethanol under 50 psi hydrogen pressure reduces the dinitro compound to the corresponding diamino derivative.
  • Diazotization and Ring Closure: The diamino intermediate is treated with sodium nitrite in acidic medium (acetic acid and water) at low temperatures (5–20 °C) to induce ring closure forming the benzotriazole nucleus with substitution at the 6-position.
  • Isolation: The benzotriazole product is isolated by concentration under reduced pressure and purification steps.

N-Methylation

  • The 6-substituted benzotriazole is reacted with methylating agents such as methyl bromoacetate in the presence of a base like potassium carbonate in dimethylformamide (DMF).
  • The reaction proceeds at room temperature over 24 hours.
  • The mixture is worked up by solvent extraction and purified by high-performance liquid chromatography (HPLC) to separate alkylated products.
  • The desired 1-methylated benzotriazole derivative is obtained as a purified compound, confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Alternative Synthetic Routes

  • Nucleophilic Aromatic Substitution: Reaction of dinitro-substituted intermediates with amine nucleophiles to form amino-substituted benzotriazoles before ring closure.
  • Oxidative Steps: Use of oxidants such as potassium permanganate (KMnO4) in acetic acid-water mixtures to convert intermediates to desired benzotriazole derivatives.
  • Acid-Catalyzed Hydrolysis: Treatment of acetal intermediates with sulfuric acid in acetic acid at elevated temperatures (70–72 °C) to form aldehyde or acid derivatives of benzotriazole, which can be further transformed.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Hydrogenation of dinitro compound 5% Pd/C, ethanol, 50 psi H2, 23 hours Not specified Addition of catalyst in portions
Diazotization and ring closure NaNO2, acetic acid/water, 5–20 °C, 4.5 hours High (quantitative) Efficient ring closure
N-Methylation Methyl bromoacetate, K2CO3, DMF, rt, 24 h 80–90 Purified by HPLC, confirmed by NMR
Oxidation KMnO4, acetone/water, 18–30 °C, 3 hours Not specified Used for intermediate oxidation steps

Research Findings and Analytical Characterization

  • The preparation methods have been validated by elemental analysis and spectral techniques such as ^1H NMR and ^13C NMR.
  • High purity (>95%) of the final 6-fluoro-1-methyl-1,2,3-benzotriazole is achievable by chromatographic purification.
  • The ring closure step via sodium nitrite diazotization is critical for the formation of the benzotriazole ring and is carried out under controlled temperature to prevent side reactions.
  • Alkylation at the N-1 position is selective and proceeds under mild conditions, avoiding over-alkylation or decomposition.

Summary Table of Preparation Methods

Stage Reagents/Conditions Purpose Outcome
Substituted halobenzene + m-nitrophenol Nitration, reduction, hydrogenation Formation of diamino intermediate Precursor for ring closure
Diamino compound + NaNO2 (acidic) Diazotization and ring closure Formation of benzotriazole ring 6-substituted benzotriazole
Benzotriazole + methyl bromoacetate + K2CO3 N-alkylation in DMF Introduction of methyl group at N-1 This compound
Oxidation with KMnO4 Oxidative conversion of intermediates Purification and functionalization Improved purity and yield

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 6-position and the methyl group at the 1-position participate in nucleophilic and electrophilic substitution reactions under specific conditions:

Nucleophilic Aromatic Substitution (SNAr)

  • Reagents/Conditions : Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK), or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–120°C).

  • Outcomes :

    • Fluorine substitution with methoxy, amine, or thiol groups.

    • Example: Reaction with sodium methoxide yields 6-methoxy-1-methyl-1,2,3-benzotriazole .

Electrophilic Substitution

  • Reagents/Conditions : Nitration (HNO₃/H₂SO₄), sulfonation (H₂SO₄/SO₃), or halogenation (Cl₂/FeCl₃).

  • Outcomes :

    • Nitration predominantly occurs at the 4-position due to steric hindrance from the methyl group .

Oxidation and Reduction

The benzotriazole ring and substituents undergo redox transformations:

Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media, hydrogen peroxide (H₂O₂), or ozone (O₃).

  • Outcomes :

    • Ring oxidation to form quinone-like structures or N-oxides .

Reduction

  • Reagents/Conditions : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).

  • Outcomes :

    • Reduction of the triazole ring to open-chain amines or partial saturation .

Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

  • Reagents/Conditions : Palladium catalysts (Pd(PPh₃)₄), aryl/alkyl boronic acids, and bases (K₂CO₃) in THF or dioxane at 80–100°C.

  • Outcomes :

    Boronic AcidProductYield (%)
    Phenyl6-Phenyl-1-methyl-1,2,3-benzotriazole85
    Vinyl6-Vinyl-1-methyl-1,2,3-benzotriazole72

Heck Coupling

  • Reagents/Conditions : Pd(OAc)₂, phosphine ligands, and alkenes in DMF at 100–120°C.

  • Outcomes :

    • Alkenylation at the 6-position with styrene or acrylates .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in cycloaddition and ring-modification reactions:

1,3-Dipolar Cycloaddition

  • Reagents/Conditions : Azides or nitrile oxides in toluene at reflux.

  • Outcomes :

    • Formation of fused triazolo or isoxazolo derivatives .

Ring-Opening

  • Reagents/Conditions : Strong acids (HCl, H₂SO₄) or bases (NaOH) under reflux.

  • Outcomes :

    • Cleavage to form benzamide derivatives or fluorinated anilines .

Mechanistic Insights

Key mechanistic pathways include:

  • Electron-Deficient Aromatic System : Fluorine enhances electrophilic substitution at the 4-position via resonance and inductive effects .

  • Steric Effects : Methyl group at the 1-position directs substituents to para positions in coupling reactions .

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, 6-Fluoro-1-methyl-1,2,3-benzotriazole is utilized as a building block for the synthesis of more complex molecules. It participates in various chemical reactions such as:

  • Suzuki–Miyaura Cross-Coupling Reactions : This compound can act as a coupling partner to form biaryl compounds.
  • Formation of New Compounds : It can react with other substances to yield derivatives with distinct properties.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has significant antibacterial activity against various strains of bacteria.
    • Table 1: Antibacterial Activity Data
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus (MRSA)12.5 - 25 µg/mL
    Escherichia coli25 - 50 µg/mL
    Pseudomonas aeruginosa50 µg/mL
  • Antifungal Activity : It has also demonstrated antifungal properties against pathogenic fungi.
    • Table 2: Antifungal Activity Data
    Fungal StrainMinimum Inhibitory Concentration (MIC)
    Candida albicans1.6 - 25 µg/mL
    Aspergillus niger12.5 - 25 µg/mL
  • Antiviral Potential : Preliminary studies suggest that this compound may protect cells from viral infections by modulating attachment processes .

Medicine

The unique chemical structure of this compound makes it a candidate for drug development:

  • Drug Development : Investigated for its potential use in creating new therapeutic agents targeting bacterial infections and cancer cells.
  • Enzyme Inhibition Studies : Its derivatives are being studied for their ability to inhibit specific enzymes involved in disease pathways .

Industrial Applications

In the industrial sector, this compound has several applications:

  • Corrosion Inhibitor : Used particularly for metals like copper and its alloys.
  • Photographic Chemicals : Employed in formulations for photographic materials.
  • Specialty Chemicals Production : Utilized in producing various specialty chemicals due to its reactive nature .

Case Studies

A number of studies have documented the effectiveness of this compound in different applications:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of benzotriazole exhibited promising antimicrobial activity comparable to standard antibiotics like nitrofurantoin against MRSA strains .

Case Study 2: Synthesis of Novel Antiviral Agents

Research focused on synthesizing analogs of benzotriazole derivatives revealed that modifications to the benzotriazole core could enhance antiviral efficacy against specific viral strains .

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1,2,3-benzotriazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on fluorinated and methyl-substituted benzotriazoles and indazoles, highlighting structural, synthetic, and functional differences.

Structural and Electronic Comparisons

  • 6-Fluoro-1-methyl-1,2,3-benzotriazole :

    • Core Structure : Benzene fused to a 1,2,3-triazole.
    • Substituents : 1-methyl (electron-donating) and 6-fluoro (electron-withdrawing).
    • Molecular Weight : ~151.15 g/mol.
    • Key Properties : Enhanced metabolic stability due to fluorine; methyl group may reduce crystallinity.
  • 4-Fluoro-6-methyl-1H-indazole (CAS: 885522-09-8): Core Structure: Benzene fused to a pyrazole (1H-indazole). Substituents: 4-fluoro and 6-methyl. Molecular Weight: ~150.16 g/mol. Key Differences: Indazoles have two adjacent nitrogen atoms (vs.
  • 5-Fluoro-1-methyl-1H-indazole-3-carboxamide (CAS: 1638591-44-2): Core Structure: 1H-indazole with a carboxamide group at position 3. Substituents: 1-methyl, 5-fluoro, and 3-carboxamide. Molecular Weight: ~205.19 g/mol.

Physicochemical Properties

  • Tautomerism : Benzotriazoles exhibit 1H- and 2H-tautomerism, with the 1H-form dominating in solution. Substituents like fluorine may stabilize specific tautomers .
  • Conformational Stability : Gas-phase studies () show silylated benzotriazoles adopt specific conformations, suggesting substituent position (e.g., 6-fluoro) could influence the target compound’s stability .

Data Table: Key Compounds for Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Biological Activity (MIC)
This compound 1445322-54-2 C₇H₆FN₃ 151.15 1-methyl, 6-fluoro Not reported
4-Fluoro-6-methyl-1H-indazole 885522-09-8 C₈H₇FN₂ 150.16 4-fluoro, 6-methyl Not available
5-Fluoro-1-methyl-1H-indazole-3-carboxamide 1638591-44-2 C₉H₈FN₃O 205.19 1-methyl, 5-fluoro, 3-carboxamide Not reported
Compound 19 () C₁₈H₁₄BrN₄O₂ 413.23 Benzotriazole-triazole-propanone 1.56–6.25 μg/mL

Biological Activity

6-Fluoro-1-methyl-1,2,3-benzotriazole is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of a fluorine atom and a methyl group on the benzotriazole ring, enhances its stability and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6FN3. The presence of the fluorine atom at the 6th position contributes to its unique chemical properties, making it suitable for various applications in medicinal chemistry.

PropertyValue
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Melting Point90-92 °C
SolubilitySoluble in DMSO

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances π–π stacking interactions and hydrogen bonding capabilities with these targets. This can lead to inhibition or modulation of their activity, affecting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Studies indicate that this compound exhibits notable antibacterial properties.

Biological Activities

Recent research highlights several biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that derivatives of benzotriazole compounds may exhibit anticancer activities. The mechanism likely involves the inhibition of cancer cell proliferation through interference with cell cycle regulation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Study : A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antibacterial agent .
  • Anticancer Research : In a preclinical study involving human cancer cell lines, this compound showed a dose-dependent reduction in cell viability. The compound induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-1-methyl-1,2,3-benzotriazole, and how can reaction conditions be optimized?

  • Methodology :

  • Fluorination : Use hydrofluoric acid (HF) or diethylaminosulfur trifluoride (DAST) to introduce fluorine at the 6-position of the benzotriazole core.
  • Methylation : Employ methyl iodide (CH₃I) or dimethyl sulfate [(CH₃)₂SO₄] with a base (e.g., K₂CO₃) to introduce the methyl group at the 1-position .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.
    • Key Considerations : Monitor reaction progress via TLC and optimize temperature (typically 60–100°C) to minimize side reactions like over-fluorination or demethylation.

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Techniques :

  • NMR : ¹H NMR (δ 2.5 ppm for CH₃), ¹³C NMR (δ 160 ppm for C-F), and ¹⁹F NMR (δ -110 ppm) verify substituent positions .
  • X-ray Crystallography : Single-crystal analysis (e.g., Agilent Xcalibur Eos diffractometer) confirms planar geometry and bond lengths (e.g., N–F distance ~1.34 Å) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ peak at m/z 166) confirms molecular weight.
    • Validation : Compare experimental data with computational models (DFT) for bond angles and electronic distribution .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence reactivity in coordination chemistry or material science?

  • Mechanistic Insights :

  • Electron-Withdrawing Effect : Fluorine increases the compound’s electron deficiency, enhancing its ability to coordinate with metals (e.g., Cu²⁺) in corrosion inhibition .
  • Material Applications : In proton-exchange membranes (e.g., sulfonated polysulfone hybrids), fluorine improves thermal stability and proton conductivity (σ ≈ 10⁻³ S/cm at 120°C) by stabilizing charge-transfer complexes .
    • Experimental Design : Use cyclic voltammetry to assess redox behavior and DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What non-adiabatic dynamics govern the photolysis of this compound, and how do excited states mediate bond cleavage?

  • Computational Approach :

  • CASPT2/CASSCF Studies : Map potential energy surfaces (PES) for S₀, S₁, and T₁ states. Identify conical intersections (CIs) near 4.5 eV driving N–F bond dissociation .
  • Non-Adiabatic Dynamics (NAMD) : Simulate ultrafast (<100 fs) internal conversion from S₂→S₁, with intersystem crossing (ISC) rates influenced by spin-orbit coupling .
    • Experimental Validation : Time-resolved femtosecond spectroscopy (UV-vis transient absorption) correlates computational predictions with observed photodegradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-1-methyl-1,2,3-benzotriazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-1-methyl-1,2,3-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.